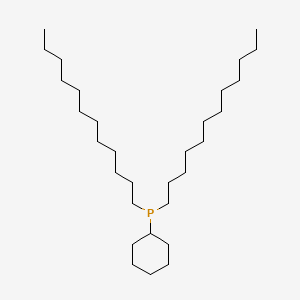
Tenilapine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tenilapine is an atypical antipsychotic compound with the chemical formula C17H16N4S2 and a molar mass of 340.46 g·mol−1 . It has a relatively high affinity for the 5-HT2A receptor and relatively low affinities for dopamine receptors . Despite its potential, this compound has never been marketed in the United States .
Preparation Methods
Chemical Reactions Analysis
Tenilapine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as .
Reduction: Reduction reactions may involve reagents like .
Substitution: Common reagents for substitution reactions include and .
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Tenilapine is primarily used in scientific research to study atypical antipsychotics . Its high affinity for the 5-HT2A receptor makes it a valuable tool in neuropharmacological studies . Additionally, this compound’s relatively low affinity for dopamine receptors allows researchers to investigate its potential effects on the central nervous system without significant dopaminergic activity .
Mechanism of Action
Tenilapine exerts its effects primarily through antagonism of the 5-HT2A receptor . This receptor is involved in various neurological processes, including mood regulation and perception . By blocking this receptor, this compound can modulate neurotransmitter activity, leading to its antipsychotic effects . The compound also acts as a potent inverse agonist at the 5-HT2C receptor , further influencing central dopaminergic systems .
Comparison with Similar Compounds
Tenilapine is often compared to other atypical antipsychotics such as clozapine and olanzapine . While all three compounds share a high affinity for the 5-HT2A receptor , this compound’s unique structure and relatively low affinity for dopamine receptors set it apart . This distinct profile makes this compound a valuable compound for research focused on serotonin receptor modulation without significant dopaminergic interference .
Similar compounds include:
- Clozapine
- Olanzapine
- Quetiapine
- Risperidone
These compounds share some pharmacological properties with this compound but differ in their specific receptor affinities and chemical structures .
Properties
CAS No. |
82650-83-7 |
|---|---|
Molecular Formula |
C17H16N4S2 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
(2E)-2-[9-(4-methylpiperazin-1-yl)-5,12-dithia-8-azatricyclo[8.3.0.03,7]trideca-1(13),3,6,8,10-pentaen-2-ylidene]acetonitrile |
InChI |
InChI=1S/C17H16N4S2/c1-20-4-6-21(7-5-20)17-15-10-22-8-13(15)12(2-3-18)14-9-23-11-16(14)19-17/h2,8-11H,4-7H2,1H3/b12-2+ |
InChI Key |
RVQVUMIXBGFJLZ-SWGQDTFXSA-N |
Isomeric SMILES |
CN1CCN(CC1)C2=NC3=CSC=C3/C(=C/C#N)/C4=CSC=C42 |
SMILES |
CN1CCN(CC1)C2=NC3=CSC=C3C(=CC#N)C4=CSC=C42 |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CSC=C3C(=CC#N)C4=CSC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


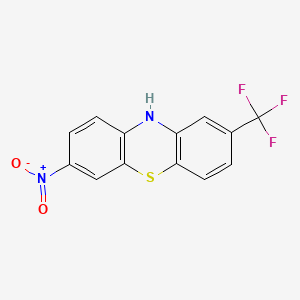
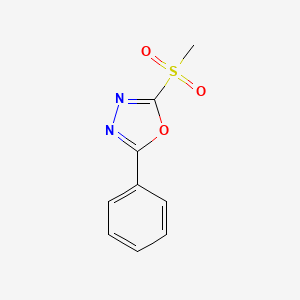


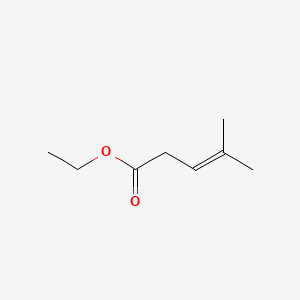
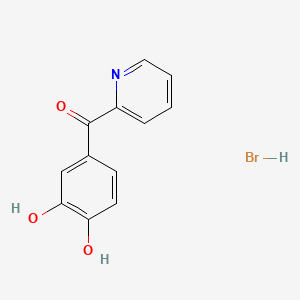
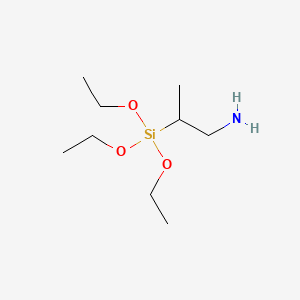
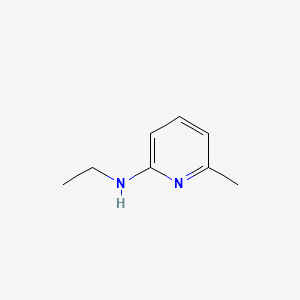
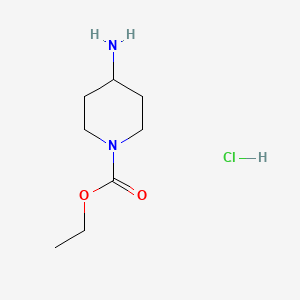
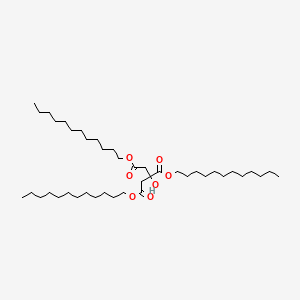
![2,2-Bis[(3-mercapto-1-oxopropoxy)methyl]propionic acid](/img/structure/B1623357.png)
![2-[(2-Methyl-1-oxoallyl)oxy]ethyl 2-cyano-3,3-diphenylacrylate](/img/structure/B1623359.png)
![1-(2,6-Dichlorophenyl)-3-[3-(dimethylamino)propyl]urea](/img/structure/B1623362.png)
